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molecular formula C17H22O4 B8680730 Ethyl 2-(2-ethyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Ethyl 2-(2-ethyl-6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No. B8680730
M. Wt: 290.4 g/mol
InChI Key: HIHDYCCXDUVBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221766B2

Procedure details

A solution of 1C (10 g, 38.16 mmol) in DMF (60 mL) was added over a period of 30 min to an ice cold solution of NaH (2.29 g, 95.41 mmol) in DMF (40 mL), and the mixture was stirred for 10 min. Ethyl iodide (17.86 g, 114.48 mmol) was then added, and the mixture was stirred for 2 h at room temperature. The reaction was then brought to 0° C., excess NaH was quenched with ice water and the mixture was extracted with ethyl acetate (2×100 mL). The combined organic layers were dried over sodium sulfate and filtered, and the filtrate was concentrated under vacuum to give the title compound (7.0 g, 64%) as a solid. 1H NMR (300 MHz, CDCl3): δ 8.03 (d, J=9.0 Hz, 1H), 6.82 (dd, J1=2.4 Hz, J2=8.7 Hz, 1H), 6.6 (d, J=2.1 Hz, 1H), 4.1 (q, J=7.2 Hz, 2H), 3.8 (s, 3H), 3.12-2.9 (m, 3H), 2.47 (d, J=15.9 Hz, 1H), 2.42 (m, 1H), 2.03 (dt, J1=13.5 Hz, J2=4.5 Hz, 1H), 1.8-1.6 (m, 2H), 1.21 (t, J=7.2 Hz, 3H), 0.9 (t, J=7.5 Hz, 3H). ESI-MS m/z=291 (M+H)+.
Name
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.29 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
17.86 g
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH:8]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:7][CH2:6]2.[H-].[Na+].[CH2:22](I)[CH3:23]>CN(C=O)C>[CH2:22]([C:8]1([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:7][CH2:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[C:9]1=[O:13])[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2CCC(C(C2=CC1)=O)CC(=O)OCC
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.29 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
17.86 g
Type
reactant
Smiles
C(C)I

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 h at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was then brought to 0° C.
CUSTOM
Type
CUSTOM
Details
excess NaH was quenched with ice water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)C1(C(C2=CC=C(C=C2CC1)OC)=O)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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